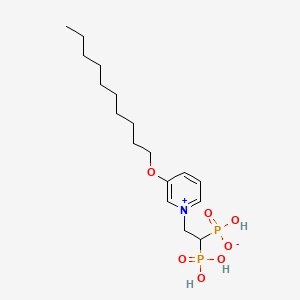

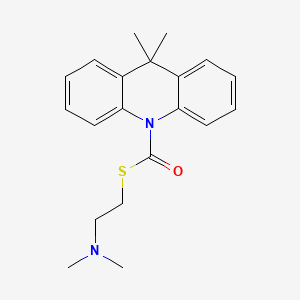

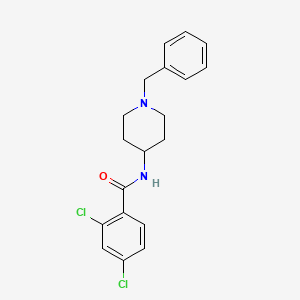

![molecular formula C17H25NO4 B1667553 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione CAS No. 51867-94-8](/img/structure/B1667553.png)

4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione

Descripción general

Descripción

La 9-Metilestreptinidona es un antibiótico glutarimida conocido por sus significativas actividades antifúngicas y antilevaduras. Es un derivado de la estreptinidona, caracterizado por la presencia de un grupo 9-metil. El compuesto es producido por ciertas especies del género Streptomyces, que son reconocidas por su capacidad para generar una amplia gama de metabolitos secundarios bioactivos .

Mecanismo De Acción

El mecanismo de acción de la 9-Metilestreptinidona implica la inhibición de la síntesis de proteínas en las células fúngicas. El compuesto se dirige a la subunidad ribosómica 60S, interrumpiendo el proceso de traducción. Esta inhibición conduce a la acumulación de polipéptidos incompletos, lo que finalmente causa la muerte celular. Además, se ha demostrado que la 9-Metilestreptinidona inhibe la producción de óxido nítrico y la expresión de la óxido nítrico sintasa inducible en ciertas líneas celulares .

Compuestos Similares:

Estreptinidona: El compuesto madre de la 9-Metilestreptinidona, que carece del grupo 9-metil.

Cicloheximida: Otro antibiótico glutarimida con propiedades antifúngicas similares.

Migrastatina: Un poliquétido que contiene glutarimida con notable actividad antifúngica

Singularidad: La 9-Metilestreptinidona es única debido a su mayor actividad antifúngica en comparación con la estreptinidona. La presencia del grupo 9-metil contribuye a su mayor potencia y a un espectro de actividad más amplio contra diversas especies fúngicas .

Análisis Bioquímico

Biochemical Properties

9-Methylstreptimidone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit nitric oxide production and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated RAW264.7 cells . Additionally, 9-Methylstreptimidone induces apoptosis in Jurkat cells and adult T-cell leukemia cells . These interactions highlight its potential as a therapeutic agent in modulating immune responses and targeting cancer cells.

Cellular Effects

The effects of 9-Methylstreptimidone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-Methylstreptimidone has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Furthermore, it affects the expression of genes involved in immune responses, making it a potential candidate for treating inflammatory conditions .

Molecular Mechanism

At the molecular level, 9-Methylstreptimidone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits inducible nitric oxide synthase, reducing nitric oxide production in immune cells . Additionally, 9-Methylstreptimidone induces changes in gene expression, promoting apoptosis in cancer cells and modulating immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Methylstreptimidone change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 9-Methylstreptimidone remains stable under specific conditions, maintaining its bioactivity over extended periods

Dosage Effects in Animal Models

The effects of 9-Methylstreptimidone vary with different dosages in animal models. At lower doses, it exhibits potent antifungal and antiviral activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dose for safe and effective use .

Metabolic Pathways

9-Methylstreptimidone is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. The compound’s interaction with specific enzymes, such as inducible nitric oxide synthase, underscores its role in modulating metabolic pathways related to immune responses and inflammation .

Transport and Distribution

Within cells and tissues, 9-Methylstreptimidone is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of 9-Methylstreptimidone is crucial for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of 9-Methylstreptimidone plays a vital role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. For instance, its localization in the cytoplasm and nucleus is essential for modulating gene expression and inducing apoptosis in cancer cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la 9-Metilestreptinidona implica la fermentación de especies de Streptomyces. El proceso normalmente incluye los siguientes pasos:

Fermentación: La cepa productora, como Streptomyces sp. HS-NF-780, se cultiva en un medio adecuado.

Aislamiento: El compuesto se aísla del caldo de cultivo utilizando técnicas como la espectrometría de masas de cromatografía líquida (LC-MS) guiada por cribado.

Métodos de Producción Industrial: La producción industrial de 9-Metilestreptinidona sigue técnicas de fermentación y aislamiento similares, pero a mayor escala. La optimización de las condiciones de fermentación, como el pH, la temperatura y la composición de los nutrientes, es crucial para maximizar el rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 9-Metilestreptinidona sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden modificar el anillo glutarimida.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Diversos agentes halogenantes o nucleófilos en condiciones controladas.

Productos Principales:

Hidroxiiso-9-metilestreptinidona: Formada por oxidación.

9-Metilestreptinidona 2-α-D-glucopiranósido: Formada a través de reacciones de glicosilación.

Aplicaciones Científicas De Investigación

La 9-Metilestreptinidona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los antibióticos glutarimida y sus derivados.

Biología: Se ha investigado por sus propiedades antifúngicas y antilevaduras, lo que la convierte en un posible candidato para el desarrollo de nuevos agentes antifúngicos.

Medicina: Se ha explorado por su actividad citotóxica contra ciertas líneas celulares cancerosas, incluidas las células de leucemia de células T adultas.

Industria: Posible uso en las industrias agrícola y farmacéutica debido a sus propiedades bioactivas

Comparación Con Compuestos Similares

Streptimidone: The parent compound of 9-Methylstreptimidone, lacking the 9-methyl group.

Cycloheximide: Another glutarimide antibiotic with similar antifungal properties.

Migrastatin: A glutarimide-containing polyketide with notable antifungal activity

Uniqueness: 9-Methylstreptimidone is unique due to its enhanced antifungal activity compared to streptimidone. The presence of the 9-methyl group contributes to its higher potency and broader spectrum of activity against various fungal species .

Propiedades

IUPAC Name |

4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4-,11-6+/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUBIBZJAGAIBW-WGEALTPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=C\[C@H](C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314773 | |

| Record name | 9-Methylstreptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51867-94-8 | |

| Record name | 9-Methylstreptimidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51867-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylstreptimidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

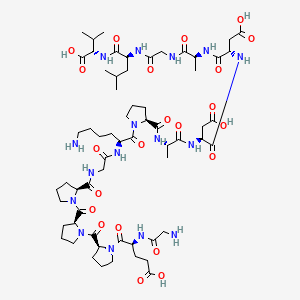

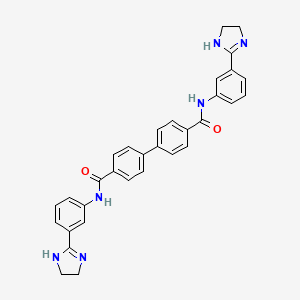

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)

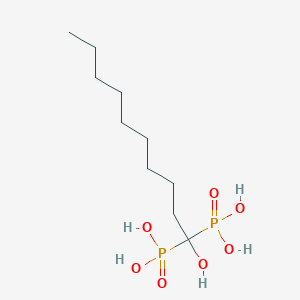

![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)